



Solubility of (4-Nitro-benzyl)-phosphonic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	(4-Nitro-benzyl)-phosphonic acid	
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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **(4-Nitrobenzyl)-phosphonic acid**. As a critical parameter in drug development and chemical research, understanding a compound's solubility is fundamental for formulation, bioavailability, and reaction kinetics. This document outlines available solubility data, presents a detailed experimental protocol for its determination, and visualizes the standard workflow for such measurements.

Data Presentation: Solubility Profile

Quantitative solubility data for **(4-Nitro-benzyl)-phosphonic acid** in common organic solvents is not extensively reported in publicly available literature. Phosphonic acids, in general, are polar compounds, and their solubility is significantly influenced by the solvent's polarity, pH, and temperature. They are often recrystallized from polar solvents.

To provide a relevant benchmark, the following table summarizes the solubility of 4-Nitrobenzoic acid, a structurally analogous compound. It is crucial to note that while the nitrobenzyl moiety is the same, the phosphonic acid group (-PO₃H₂) is generally more polar and has different acidic properties than the carboxylic acid group (-COOH), which will result in different solubility profiles. This data should, therefore, be considered as an illustrative reference.

Table 1: Solubility of 4-Nitrobenzoic Acid in Common Solvents at Room Temperature



Solvent	Solubility (mg/mL)	Classification
Methanol	83.33	Very Soluble
Acetone	50.00	Freely Soluble
Diethyl Ether	22.22	Soluble
Ethanol	9.09	Soluble
Chloroform	6.67	Sparingly Soluble
Water	0.42	Slightly Soluble
Benzene	Slightly Soluble	Slightly Soluble
Carbon Disulfide	Slightly Soluble	Slightly Soluble
Petroleum Ether	Insoluble	Insoluble

Data derived from The Merck Index, where solubility was reported as "1 gram dissolves in X mL of solvent"[1]. Values are calculated and may serve as an approximation.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The "shake-flask" method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound. It involves equilibrating an excess amount of the solid compound in a chosen solvent for a sufficient period to reach saturation.

Objective: To determine the saturation concentration of **(4-Nitro-benzyl)-phosphonic acid** in a specific solvent at a controlled temperature.

Materials:

- (4-Nitro-benzyl)-phosphonic acid (solid)
- Solvent of interest (e.g., water, ethanol, DMSO)
- Analytical balance



- Vials or flasks with screw caps
- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE or PVDF)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

- Preparation: Add an excess amount of solid (4-Nitro-benzyl)-phosphonic acid to a vial.
 The excess is critical to ensure that a saturated solution is formed and that solid material remains at equilibrium.
- Solvent Addition: Accurately add a known volume of the desired solvent to the vial.
- Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium. The exact time may need to be determined empirically by sampling at different time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period to let the excess solid settle. To effectively separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.
- Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is highly recommended to filter the supernatant using a syringe filter chemically compatible with the solvent.
- Dilution: Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

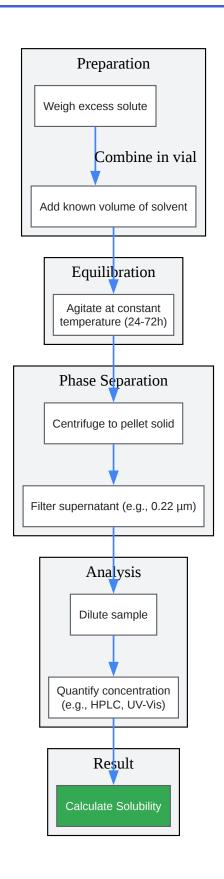


- Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). A calibration curve prepared with known concentrations of (4-Nitro-benzyl)-phosphonic acid is used to determine the concentration of the analyte in the diluted sample.
- Calculation: Calculate the solubility of the compound in the original solvent by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization: Experimental Workflow

The logical flow of the shake-flask solubility determination method is depicted below.





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Caption: Workflow for the Shake-Flask Solubility Measurement.



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References

- 1. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 PubChem [pubchem.ncbi.nlm.nih.gov]
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